molecular formula C23H25I2NO3 B1670286 Desethylamiodarone CAS No. 83409-32-9

Desethylamiodarone

Cat. No. B1670286
CAS RN: 83409-32-9
M. Wt: 617.3 g/mol
InChI Key: VXOKDLACQICQFA-UHFFFAOYSA-N
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Description

Desethylamiodarone (DEA) is a metabolite of amiodarone, a widely used antiarrhythmic drug . DEA has been found to have cytostatic potential, meaning it can inhibit cell proliferation . It is produced in an N-demethylation reaction catalyzed by cytochrome P450 3A4 .


Synthesis Analysis

The synthesis of Desethylamiodarone involves the N-demethylation of amiodarone, a process catalyzed by cytochrome P450 3A4 . This reaction results in the formation of Desethylamiodarone, which is also pharmacologically active .


Molecular Structure Analysis

The molecular formula of Desethylamiodarone is C23H25I2NO3 . The 3D chemical structure of Desethylamiodarone is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

Desethylamiodarone is produced from amiodarone through an N-demethylation reaction . This reaction is catalyzed by cytochrome P450 3A4 . The conversion ratio of amiodarone to Desethylamiodarone increases with decreasing incubation concentration .


Physical And Chemical Properties Analysis

Desethylamiodarone has a molecular weight of 617.26 Da . Its physical properties include a density of 1.6±0.1 g/cm3, a boiling point of 630.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C .

Scientific Research Applications

Antiarrhythmic Effects

Desethylamiodarone, a metabolite of amiodarone, shows significant antiarrhythmic effects. Studies have demonstrated its role in improving survival in the early phase of arrhythmias induced by coronary artery ligation in rats, suggesting its contribution to the overall antiarrhythmic effect of chronic amiodarone treatment (Varró, Bódi, & Rabloczky, 1987). Additionally, desethylamiodarone's effect on thyroid hormone metabolism has been compared with amiodarone, indicating its role in altering thyroid hormone levels, which may partly account for its antiarrhythmic action (Venkatesh, Al-Sarraf, Hershman, & Singh, 1986).

Interaction with Thyroid Hormone Receptors

The interaction of desethylamiodarone with solubilized nuclear thyroid hormone receptors has been studied, revealing its potential mechanism of action. This interaction may partly explain the electrophysiologic effects of amiodarone treatment, suggesting that desethylamiodarone might block thyroid hormone action (Latham, Sellitti, & Goldstein, 1987).

Effects on Cardiac Electrophysiology

Desethylamiodarone has been observed to have significant effects on cardiac electrophysiology. Studies comparing its effects with amiodarone in chronic administration in rabbits have shown its influence on repolarization and sinus node automaticity, correlating these changes with serum and tissue drug levels and thyroid hormone indices (Kato et al., 1988).

Interaction with Nuclear Thyroid Hormone Receptors

Desethylamiodarone shows a significant affinity for nuclear thyroid hormone receptors in various tissues, including the heart. This suggests that it may contribute to the electrophysiologic effects of amiodarone by excluding thyroid hormone from nuclear receptor sites within the myocardium (K. Latham, D. Sellitti, & R. Goldstein, 1987).

Potential Role in Pulmonary Fibrosis

The potential of desethylamiodarone to induce pulmonary fibrosis has been investigated. Research suggests that both amiodarone and desethylamiodarone can increaselung hydroxyproline content, indicating their toxic effect on the lung and challenging the notion that desethylamiodarone is a nontoxic metabolite (Daniels, Brien, & Massey, 1989).

Vascular Effects

Research on N-desethylamiodarone's vascular effects indicates that it contributes to the antiarrhythmic action of amiodarone after long-term treatment. However, its acute vascular effects, particularly in human hand veins, have been a subject of exploration to understand its mechanism of action (Grossmann, Dobrev, Himmel, & Kirch, 2000).

Accumulation and Toxicity in Alveolar Macrophages

The accumulation of amiodarone and desethylamiodarone by alveolar macrophages and their potential contribution to pulmonary toxicity have been studied. This research highlights the preferential uptake and retention of desethylamiodarone compared to amiodarone, suggesting a possible mechanism for the lung damage associated with amiodarone (Antonini & Reasor, 1991).

Electrophysiologic and Antiarrhythmic Effects

Further studies on the electrophysiologic effects of desethylamiodarone in conscious freely moving animals have been conducted. These studies provide insights into the pharmacokinetic and pharmacodynamic modeling of desethylamiodarone, supporting its role in the efficacy noted during amiodarone therapy (Kharidia & Eddington, 1996).

Inhibition of Thyroid Hormone Binding

Desethylamiodarone is also known to inhibit the binding of thyroid hormone to thyroid hormone receptors, providing a possible explanation for some of its effects. Studies have shown that it acts as a competitive inhibitor of thyroid hormone binding, suggesting a complex interaction with thyroid hormone signaling pathways (Beeren, Bakker, & Wiersinga, 1995).

Safety And Hazards

Desethylamiodarone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, medical attention should be sought immediately .

Future Directions

Desethylamiodarone has been suggested as a novel anti-cancer candidate due to its multiple cell death-inducing effects and potential to inhibit metastatic potential . Further evaluation of its effects in clinical studies is recommended .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOKDLACQICQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232344
Record name Desethylamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethylamiodarone

CAS RN

83409-32-9
Record name Desethylamiodarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83409-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethylamiodarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083409329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylamiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLAMIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M31FU99E3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,800
Citations
JF Brien, S Jimmo, FJ Brennan, SE Ford… - Canadian journal of …, 1987 - cdnsciencepub.com
… Tissue desethylamiodarone concen… and desethylamiodarone concentrations. The objective of this study was to investigate these relationships for amiodarone and desethylamiodarone …
Number of citations: 129 cdnsciencepub.com
SA Beddows, SR Page, AH Taylor, R McNerney… - Biochemical …, 1989 - Elsevier
… desethylamiodarone standard; of this material, 72.9 & 2.8% was taken up by the cells. We conclude that desethylamiodarone… not restricted to thyrocytes, desethylamiodarone may play a …
Number of citations: 93 www.sciencedirect.com
R Falik, BT Flores, L Shaw, GA Gibson… - The American journal of …, 1987 - Elsevier
… and its major metabolite, desethylamiodarone, to therapeutic and … of amiodarone and desethylamiodarone associated with … Measurement of desethylamiodarone did not increase the …
Number of citations: 47 www.sciencedirect.com
M Grossmann, D Dobrev, HM Himmel… - Clinical Pharmacology …, 2000 - Wiley Online Library
… desethylamiodarone. To our knowledge, there is no report that shows direct effects of N-desethylamiodarone … acute effects of N-desethylamiodarone in preconstricted human hand veins …
Number of citations: 25 ascpt.onlinelibrary.wiley.com
A Shayeganpour, DA Hamdy… - … & Drug Disposition, 2008 - Wiley Online Library
The pharmacokinetics of desethylamiodarone (DEA), the active metabolite of amiodarone (AM), were studied in the rat after administration of AM or preformed metabolite. Rats received …
Number of citations: 45 onlinelibrary.wiley.com
L Zhou, BP Chen, J Kluger, C Fan… - Journal of the American …, 1998 - jacc.org
Objectives. We evaluated whether the reported difference in the ventricular defibrillation threshold (DFT) between short-term intravenous and oral amiodarone is due to the effect of …
Number of citations: 91 www.jacc.org
TA Plomp, WM Wiersinga, JM Van Rossum… - In vivo (Athens …, 1987 - europepmc.org
The pharmacokinetics and body distribution of amiodarone and desethylamiodarone were studied in rats after single oral administration of 100 mg/kg and 200 mg/kg of amiodarone. …
Number of citations: 22 europepmc.org
SA Gross, S Bandyopadhyay… - Proceedings of the …, 1989 - journals.sagepub.com
… ; this data showed desethylamiodarone to be significantly more … or desethylamiodarone, we found desethylamiodarone to … the hepatocytes treated with desethylamiodarone than with …
Number of citations: 47 journals.sagepub.com
RJ Flanagan, GCA Storey, DW Holt… - Journal of Pharmacy …, 1982 - Wiley Online Library
Desethylamiodarone has been identified as the principal lipophilic metabolite of amiodarone present in plasma specimens from amiodarone‐treated patients. This structure has been …
Number of citations: 78 onlinelibrary.wiley.com
K Ohyama, M Nakajima, M Suzuki… - British journal of …, 2000 - Wiley Online Library
… Since the tissue binding of amiodarone and desethylamiodarone and the plasma binding of desethylamiodarone have not been reported, we assumed that these are the same as the …
Number of citations: 244 bpspubs.onlinelibrary.wiley.com

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